molecular formula C25H19N3O2S2 B283128 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

Cat. No. B283128
M. Wt: 457.6 g/mol
InChI Key: DGXHJFFWVVGBOW-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, also known as ABT-418, is a chemical compound that has been researched extensively due to its potential therapeutic applications. ABT-418 belongs to the class of compounds known as spirocyclic piperidines, which have been shown to have a range of biological activities.

Mechanism of Action

3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one acts as a partial agonist at nicotinic acetylcholine receptors, specifically the α4β2 subtype. Activation of these receptors has been shown to improve cognitive function and memory in animal models. Additionally, 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have a range of biochemical and physiological effects, including improving cognitive function, enhancing memory consolidation, and increasing the release of several neurotransmitters. Additionally, 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have potential as a smoking cessation aid due to its ability to activate nicotinic acetylcholine receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments is its ability to selectively activate nicotinic acetylcholine receptors, which allows for the investigation of the specific effects of these receptors on cognitive function and memory. However, one limitation of using 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is its relatively short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for research on 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to investigate the specific mechanisms by which 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one improves cognitive function and memory. Finally, there is potential for the development of new compounds based on the structure of 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one with improved pharmacokinetic properties and therapeutic efficacy.

Synthesis Methods

The synthesis of 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves the reaction of 2-cyanoethylthiol with 2,4-diphenyl-1,3-pentadiene-1-one in the presence of a catalyst, followed by the addition of benzaldehyde. This reaction yields 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one as a yellow solid with a melting point of 169-170°C.

Scientific Research Applications

3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been studied extensively for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to enhance cognitive function in animal models and has been investigated in clinical trials as a potential treatment for Alzheimer's disease. Additionally, 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have potential as a smoking cessation aid due to its ability to activate nicotinic acetylcholine receptors.

properties

Molecular Formula

C25H19N3O2S2

Molecular Weight

457.6 g/mol

IUPAC Name

(7Z)-2-acetyl-7-benzylidene-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one

InChI

InChI=1S/C25H19N3O2S2/c1-18(29)23-26-28(21-15-9-4-10-16-21)25(32-23)27(20-13-7-3-8-14-20)24(30)22(31-25)17-19-11-5-2-6-12-19/h2-17H,1H3/b22-17-

InChI Key

DGXHJFFWVVGBOW-XLNRJJMWSA-N

Isomeric SMILES

CC(=O)C1=NN(C2(S1)N(C(=O)/C(=C/C3=CC=CC=C3)/S2)C4=CC=CC=C4)C5=CC=CC=C5

SMILES

CC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.